molecular formula C12H12N2 B1355256 5-Methyl-6-phenylpyridin-3-amine CAS No. 84596-50-9

5-Methyl-6-phenylpyridin-3-amine

Cat. No. B1355256
CAS RN: 84596-50-9
M. Wt: 184.24 g/mol
InChI Key: VADWWINIMUNKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves 5-bromo-2-methylpyridin-3-amine and arylboronic acids .


Molecular Structure Analysis

The molecular structure of 5-Methyl-6-phenylpyridin-3-amine consists of a pyridine ring attached to a phenyl group and an amine functional group.


Physical And Chemical Properties Analysis

The predicted properties of 5-Methyl-6-phenylpyridin-3-amine include a boiling point of 334.1±37.0 °C, a density of 1.106±0.06 g/cm3, and a pKa of 5.66±0.20 .

Scientific Research Applications

Anticancer Applications

Pyridine-containing compounds, such as 5-Methyl-6-phenylpyridin-3-amine, have been found to have significant medicinal applications, including anticancer properties . They have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . These compounds have shown cytotoxic properties against tumor cells .

Antiviral Applications

Pyridine derivatives have been found to have antiviral properties . This makes 5-Methyl-6-phenylpyridin-3-amine a potential candidate for the development of antiviral drugs .

Anticholinesterase Activities

These compounds have also been found to have anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Antimalarial Applications

Pyridine derivatives have been found to have antimalarial properties . This suggests that 5-Methyl-6-phenylpyridin-3-amine could potentially be used in the development of new antimalarial drugs .

Antimicrobial Applications

5-Methyl-6-phenylpyridin-3-amine, like other pyridine derivatives, has been found to have antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections .

Antidiabetic Applications

Pyridine derivatives have been found to have antidiabetic properties . This suggests that 5-Methyl-6-phenylpyridin-3-amine could potentially be used in the development of new antidiabetic drugs .

Bioactive Ligands and Chemosensors

Schiff bases derived from pyridine derivatives, such as 5-Methyl-6-phenylpyridin-3-amine, have been found to have a range of bioactivities . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . Additionally, several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . This makes them useful in the development of chemosensors for the qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Industrial Applications

5-Methyl-6-phenylpyridin-3-amine is not only used in pharmaceuticals but also as a precursor to agrochemicals and in chemical-based industries. Its unique properties make it a valuable compound in various industrial applications.

properties

IUPAC Name

5-methyl-6-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWWINIMUNKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542391
Record name 5-Methyl-6-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-phenylpyridin-3-amine

CAS RN

84596-50-9
Record name 5-Methyl-6-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-5-nitro-2-phenylpyridine (4.43 mmol, 0.95 g) and Pd/C 10% (0.1 g) in ethanol (40 ml) was stirred for 16 hours under hydrogen atmosphere. The catalyst was filtered off and the solid thoughtfully washed with warm ethanol. The filtrate was evaporated and the crude was purified by chromatography over SiO2 eluting with DCM/methanol mixtures and affording 0.65 g (yield 80%) of the expected product.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.